5-epi-Arvestonate A

Catalog No.
S12881462
CAS No.
M.F
C16H26O5
M. Wt
298.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-epi-Arvestonate A

Product Name

5-epi-Arvestonate A

IUPAC Name

methyl (2R)-2-[(1S,2S,4aS,5R,8aS)-1,5,8a-trihydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propanoate

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

InChI

InChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1

InChI Key

PTQLNNHOWVIIJF-BEKRQIFDSA-N

Canonical SMILES

CC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC

Isomeric SMILES

C[C@H]([C@@H]1CC[C@]2([C@@H](CCC(=C)[C@]2([C@H]1O)O)O)C)C(=O)OC

5-epi-Arvestonate A is a sesquiterpene compound isolated from the plant Seriphidium transiliense. This compound is known for its structural complexity and is characterized by its unique molecular configuration, which contributes to its biological activities. The compound has been identified as a potent activator of the microphthalmia-associated transcription factor, which plays a crucial role in the regulation of melanogenesis and other cellular processes related to pigmentation and differentiation .

The chemical reactivity of 5-epi-Arvestonate A is primarily explored through its interactions with various biological systems rather than traditional organic reactions. Its role as an activator of tyrosinase, an enzyme critical in melanin biosynthesis, highlights its potential in dermatological applications. The compound's ability to stimulate melanin production can be attributed to its interaction with the tyrosinase enzyme, leading to increased melanin synthesis in skin cells .

5-epi-Arvestonate A exhibits significant biological activity, particularly in the context of skin health. It has been shown to activate the microphthalmia-associated transcription factor, promoting the expression of genes involved in melanogenesis. This activation leads to increased production of melanin, which can be beneficial for conditions such as vitiligo and other pigmentation disorders. Additionally, preliminary studies suggest that 5-epi-Arvestonate A may possess anti-inflammatory properties, contributing to its potential therapeutic applications .

The synthesis of 5-epi-Arvestonate A can be approached through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Seriphidium transiliense, using solvents like ethanol or methanol to isolate the active components.
  • Synthetic Approaches: While specific synthetic pathways for 5-epi-Arvestonate A are not extensively documented, sesquiterpenes are often synthesized using methods such as:
    • Grignard Reactions: Utilizing Grignard reagents to form carbon-carbon bonds that can lead to the construction of sesquiterpene skeletons .
    • Cyclization Reactions: Employing cyclization techniques on simpler precursors to build the complex ring structures characteristic of sesquiterpenes.

5-epi-Arvestonate A has potential applications in various fields:

  • Cosmetics: Due to its ability to enhance melanin production, it is valuable in formulations aimed at treating pigmentation disorders or enhancing skin tone.
  • Pharmaceuticals: Its anti-inflammatory properties suggest potential use in developing treatments for skin conditions and possibly other inflammatory diseases.
  • Agriculture: The compound may also have applications in pest management due to its natural origin and possible bioactivity against certain pests .

Studies focusing on the interactions of 5-epi-Arvestonate A with biological systems have revealed its role as a modulator of key signaling pathways involved in pigmentation and inflammation. The activation of the microphthalmia-associated transcription factor indicates that this compound interacts directly with cellular signaling mechanisms that regulate gene expression related to melanogenesis. Further research is needed to fully elucidate these interaction pathways and their implications for therapeutic use.

Several compounds share structural similarities with 5-epi-Arvestonate A, particularly within the class of sesquiterpenes. Here are some notable examples:

Compound NameSourceBiological Activity
ArvestonateSeriphidium speciesTyrosinase activation; pigmentation enhancement
CostunolideCostus speciesAnti-inflammatory; potential anticancer properties
GermacroneVarious plantsAntimicrobial; anti-inflammatory effects
CurcuminCurcuma longaAnti-inflammatory; antioxidant properties

Uniqueness of 5-epi-Arvestonate A

What sets 5-epi-Arvestonate A apart from these similar compounds is its specific action on the microphthalmia-associated transcription factor and its unique structural features that may confer distinct biological effects. While other sesquiterpenes may exhibit overlapping activities, the targeted activation of melanogenesis by 5-epi-Arvestonate A positions it uniquely within dermatological applications

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

298.17802393 g/mol

Monoisotopic Mass

298.17802393 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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